molecular formula C18H19N3O B1299909 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 462068-06-0

5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Cat. No.: B1299909
CAS No.: 462068-06-0
M. Wt: 293.4 g/mol
InChI Key: FBZFAINEFHYPNQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves several steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the dimethyl groups at positions 5 and 7.

    Attachment of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction, where the quinoline core reacts with pyridin-3-ylmethyl chloride in the presence of a base.

Chemical Reactions Analysis

5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by blocking the active site or altering the protein’s conformation. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the dimethyl and pyridin-3-ylmethyl substitutions.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinacrine: Another antimalarial drug with a similar structure but different functional groups.

    Quinoline N-oxide: An oxidized derivative of quinoline with different chemical properties.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5,7-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-6-13(2)16-8-15(18(22)21-17(16)7-12)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZFAINEFHYPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)NC2=C1)CNCC3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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